molecular formula C13H11ClN2O3S2 B12760912 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide CAS No. 214916-34-4

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide

Cat. No.: B12760912
CAS No.: 214916-34-4
M. Wt: 342.8 g/mol
InChI Key: RWRITKHRGLNOSG-UHFFFAOYSA-N
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Description

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thieno-thiadiazine ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-chlorophenyl and methyl groups through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: Known for their biological activities.

    Benzothiadiazines: Used in medicinal chemistry for their therapeutic potential.

Uniqueness

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide is unique due to its specific structural features and the presence of the 4-chlorophenyl and methyl groups, which may impart distinct chemical and biological properties.

Conclusion

This compound is a compound with diverse potential applications in various scientific fields

Properties

CAS No.

214916-34-4

Molecular Formula

C13H11ClN2O3S2

Molecular Weight

342.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-methyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C13H11ClN2O3S2/c1-15-11-7-20-8-12(11)21(18,19)16(13(15)17)6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3

InChI Key

RWRITKHRGLNOSG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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